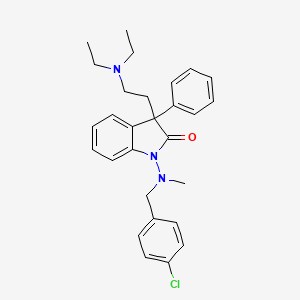
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a p-chlorobenzyl group, a diethylaminoethyl group, and a phenyl-indolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone typically involves multiple steps, starting with the preparation of the indolinone core. The indolinone can be synthesized through a cyclization reaction of an appropriate precursor. The p-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a p-chlorobenzyl halide reacts with a suitable nucleophile. The diethylaminoethyl group is then attached through an alkylation reaction, using diethylaminoethyl chloride or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and other additives may be used to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-((p-Chlorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone can be compared with other similar compounds, such as:
1-((p-Methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a methoxy group instead of a chlorobenzyl group.
1-((p-Fluorobenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-2-indolinone: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
33391-15-0 |
|---|---|
Molekularformel |
C28H32ClN3O |
Molekulargewicht |
462.0 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H32ClN3O/c1-4-31(5-2)20-19-28(23-11-7-6-8-12-23)25-13-9-10-14-26(25)32(27(28)33)30(3)21-22-15-17-24(29)18-16-22/h6-18H,4-5,19-21H2,1-3H3 |
InChI-Schlüssel |
SSMPVWCSQTZZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















